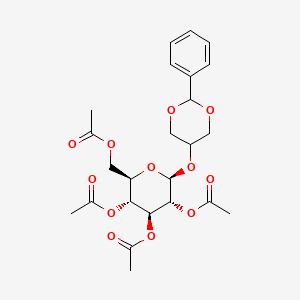
MRS 2179 tetrasodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MRS 2179 tetrasodium salt is a selective and competitive antagonist of the P2Y1 receptor. This compound is known for its high affinity and specificity towards the P2Y1 receptor, making it a valuable tool in the study of purinergic signaling pathways. The chemical name of this compound is 2’-Deoxy-N6-methyladenosine 3’,5’-bisphosphate tetrasodium salt .
Scientific Research Applications
MRS 2179 tetrasodium salt has a wide range of applications in scientific research. It is extensively used in the study of purinergic signaling pathways, particularly those involving the P2Y1 receptor. In biology and medicine, it is used to investigate the role of P2Y1 receptors in various physiological and pathological processes, including thrombosis, inflammation, and cancer .
In chemistry, this compound is used as a reference compound in the development of new P2Y1 receptor antagonists. Its high specificity and affinity make it a valuable tool in receptor binding studies and drug discovery .
Mechanism of Action
Target of Action
MRS 2179 tetrasodium salt primarily targets P2Y1 receptors . P2Y1 receptors are a type of purinergic receptor, which are present in various tissues and involved in several cellular functions such as platelet aggregation, smooth muscle contraction, and neurotransmission .
Mode of Action
MRS 2179 acts as a competitive antagonist at P2Y1 receptors . This means it competes with the natural ligand (ATP) for binding to the receptor, thereby inhibiting the receptor’s function . It is selective over other receptors such as P2X1, P2X3, P2X2, P2X4, P2Y2, P2Y4, and P2Y6 .
Biochemical Pathways
The antagonistic action of MRS 2179 on P2Y1 receptors affects the purinergic signaling pathway. Specifically, it inhibits the upregulation of NTPDase1 by ATPγS . NTPDase1 is an enzyme that hydrolyzes extracellular nucleoside triphosphates and diphosphates, playing a crucial role in purinergic signaling .
Pharmacokinetics
Its solubility in water suggests that it could be well-absorbed and distributed in the body .
Result of Action
By antagonizing P2Y1 receptors, MRS 2179 can inhibit ADP-induced platelet shape change and aggregation . This could potentially prolong bleeding time in rats and mice compared to controls .
Biochemical Analysis
Biochemical Properties
MRS 2179 tetrasodium salt interacts with several biomolecules, primarily enzymes and proteins. It is selective over P2X1, P2X3, P2X2, P2X4, P2Y2, P2Y4, and P2Y6 receptors . It also inhibits the upregulation of NTPDase1 by ATP γ S .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound exhibits changes in its effects. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and it may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MRS 2179 tetrasodium salt involves multiple steps, starting from the precursor 2’-deoxyadenosine. The key steps include the methylation of the N6 position and the phosphorylation of the 3’ and 5’ hydroxyl groups. The reaction conditions typically involve the use of protecting groups to ensure selective reactions at the desired positions. The final product is obtained after deprotection and purification steps .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems helps in achieving consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: MRS 2179 tetrasodium salt primarily undergoes substitution reactions due to the presence of reactive phosphate groups. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include methylating agents, phosphorylating agents, and protecting group reagents. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products: The major products formed from the reactions of this compound include various phosphorylated and methylated derivatives. These products are often used as intermediates in further synthetic steps or as tools in biochemical studies .
Comparison with Similar Compounds
MRS 2179 tetrasodium salt is unique in its high specificity and affinity for the P2Y1 receptor. Similar compounds include other P2Y1 receptor antagonists such as MRS 2500 and MRS 2365. this compound is often preferred due to its well-characterized pharmacological profile and extensive use in scientific research .
List of Similar Compounds:- MRS 2500
- MRS 2365
- 2’-Deoxy-N6-methyladenosine 3’,5’-bisphosphate
Properties
IUPAC Name |
tetrasodium;[(2R,3S,5S)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O9P2.4Na/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(25-27(20,21)22)7(24-8)3-23-26(17,18)19;;;;/h4-8H,2-3H2,1H3,(H,12,13,14)(H2,17,18,19)(H2,20,21,22);;;;/q;4*+1/p-4/t6-,7+,8-;;;;/m0..../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPQPYQWGFCKEY-IDAKGYGSSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@@H]3C[C@@H]([C@H](O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5Na4O9P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1141224.png)


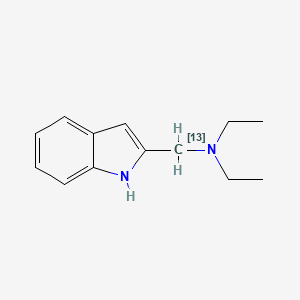

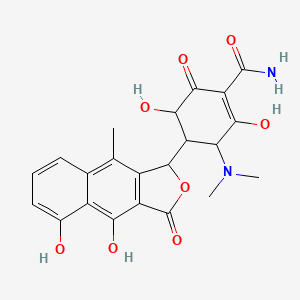

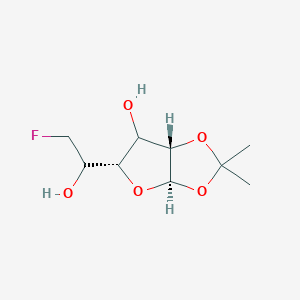
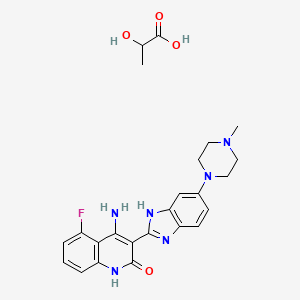
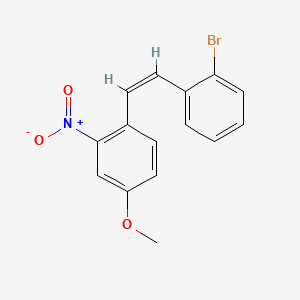
![1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B1141242.png)
